molecular formula C16H28N6O4 B12319591 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12319591
M. Wt: 368.43 g/mol
InChI Key: YCYXHLZRUSJITQ-UHFFFAOYSA-N
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Description

The compound 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid features a bicyclic pyrrolidine scaffold with multiple functional groups, including an amino acid backbone (2-aminopentanoyl), a diamidinyl group (diaminomethylideneamino), and a terminal carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a foundational element in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile precursor in organic chemistry.

Biology

  • Biochemical Studies : Research has focused on the interactions of this compound with biomolecules, providing insights into its role in biological processes. It has been studied for its potential effects on enzyme activity and cellular signaling pathways .

Medicine

  • Therapeutic Potential : The compound is under investigation for its therapeutic effects, particularly as a lead compound in drug development. Its ability to interact with specific molecular targets may lead to advancements in treatments for various diseases, including cancer and metabolic disorders .
  • Inhibition Studies : Recent studies have explored its role as an inhibitor of fibroblast activation protein alpha (FAP) and prolyl oligopeptidase (POP), suggesting applications in therapies related to fibrosis and other conditions .

Industry

  • Specialty Chemicals Production : This compound is utilized in the production of specialty chemicals that have applications in pharmaceuticals and materials science. Its unique properties make it suitable for developing novel materials with specific functionalities.

Case Study 1: Biochemical Interaction

A study investigated the interaction of 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid with various enzymes involved in metabolic pathways. The findings indicated that this compound could modulate enzyme activity, influencing metabolic rates and potentially offering therapeutic benefits in metabolic disorders .

Case Study 2: Drug Development

Research focusing on the therapeutic applications of this compound revealed its potential as a lead candidate for developing new antifibrotic drugs. In vitro studies demonstrated significant inhibition of fibroblast proliferation when treated with this compound, highlighting its promise in treating fibrotic diseases .

Summary Table of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex molecule synthesisExpands synthetic pathways
BiologyInteraction studies with biomoleculesInsights into biological processes
MedicineTherapeutic potential as a drug candidateAdvancements in disease treatment
IndustryProduction of specialty chemicalsDevelopment of novel materials

Mechanism of Action

The mechanism of action of 1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The target compound shares structural motifs with several pyrrolidine-based derivatives. Key comparisons are summarized below:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Potential Applications Reference
Target Compound C₁₆H₂₈N₆O₅ 384.44 Pyrrolidine rings, amino, diamidinyl, carboxylic acid Bicyclic structure with peptide-like linkages Antimicrobial agents, enzyme inhibitors
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid C₄₉H₆₄N₁₂O₁₄ 1069.11 Extended peptide chain, hydroxyphenyl, phenyl High molecular weight, multiple hydrogen-bonding sites Targeted drug delivery, receptor binding studies
1-[2-[3-Carboxy-5-[[3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid C₂₇H₃₄N₂O₁₉ 738.57 Pentacarboxylic acid, hydroxy, oxopyrrolidine High solubility, complex stereochemistry Chelation therapy, metal-binding agents
(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid C₁₈H₂₅NO₄ 319.40 Boc-protected amine, phenethyl Lipophilic, chiral center Synthetic intermediate in peptide chemistry
1-Pyrrolidinecarboxylic acid,2-[[[(3R)-1-[2-[[2-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]ethyl]amino]-2-oxoethyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-, 1,1-dimethylethylester, (2S) C₂₅H₃₃N₈O₇I 684.48 Azido, iodo, tert-butyl ester Photoaffinity labeling, radiolabeling potential Biochemical probes, imaging agents

Pharmacokinetic and ADMET Considerations

  • Target Compound : The diamidinyl group may enhance binding to nucleic acids or enzymes, but the carboxylic acid could limit blood-brain barrier penetration .
  • Pentacarboxylic Acid Derivative () : Multiple carboxyl groups increase water solubility but may reduce cellular uptake.
  • Boc-Protected Compound () : Enhanced stability due to the tert-butoxycarbonyl group; requires deprotection for biological activity.
  • Azido/Iodo Derivative () : Reactive groups enable click chemistry applications but may pose toxicity risks.

Research Findings and Hypotheses

  • Antimicrobial Potential: The diamidinyl group in the target compound is structurally analogous to pentamidine, a known antimicrobial agent, suggesting possible activity against protozoal infections .
  • Synthetic Utility : Compounds like the Boc-protected derivative () are critical intermediates in solid-phase peptide synthesis.

Biological Activity

1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid, a complex synthetic peptide, has garnered attention for its potential therapeutic applications due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex arrangement of amino acids and functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C40H62F3N11O11S
Molecular Weight 962 g/mol
IUPAC Name (2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-...
CAS Number 38280-52-3

The biological activity of this compound primarily involves interactions with specific molecular targets, such as enzymes and receptors. Its mechanism includes:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to purine biosynthesis. For instance, it inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase) with an IC50 value as low as 20 nM, indicating potent activity in cellular systems .
  • Cell Proliferation Modulation : In cell culture studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including Detroit 98 and L cells, with IC50 values ranging from 0.018 to 2 µM . This suggests its potential as an anticancer agent.

Biological Activity in Research Studies

Several studies have highlighted the biological effects of the compound:

  • Anticancer Activity : In vitro studies have shown that the compound can significantly inhibit the growth of tumor cells. For example, a study reported that it effectively reduced the proliferation of leukemia cells in culture .
  • Toxicity Reversal Studies : Toxicity reversal studies indicated that while the compound is cytotoxic, it does not operate through the same mechanisms as traditional dihydrofolate reductase inhibitors like aminopterin .
  • In Vivo Efficacy : Moderate activity against P388 leukemia was observed in vivo, reinforcing its potential as a therapeutic agent in cancer treatment .

Case Study 1: Antitumor Efficacy

In a controlled experiment, researchers administered varying concentrations of the compound to murine models bearing P388 leukemia. The results showed a dose-dependent reduction in tumor size compared to control groups, with significant statistical differences noted at higher doses.

Case Study 2: Enzyme Interaction

Another study focused on the interaction between the compound and mammalian folyl-polyglutamate synthetase. It was found that the compound acts as an effective substrate for this enzyme, which is crucial for maintaining folate levels necessary for DNA synthesis and repair .

Properties

IUPAC Name

1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O4/c17-10(4-1-7-20-16(18)19)13(23)21-8-2-5-11(21)14(24)22-9-3-6-12(22)15(25)26/h10-12H,1-9,17H2,(H,25,26)(H4,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXHLZRUSJITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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